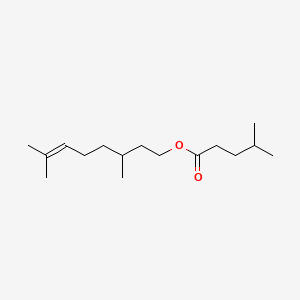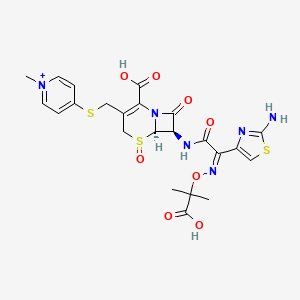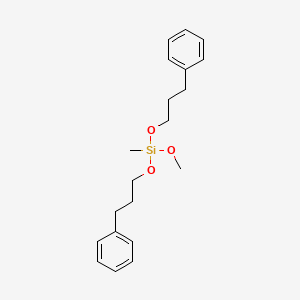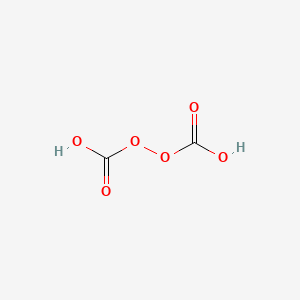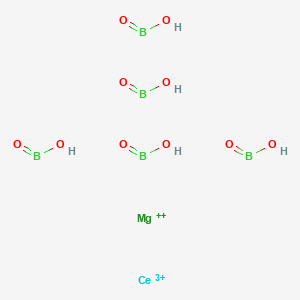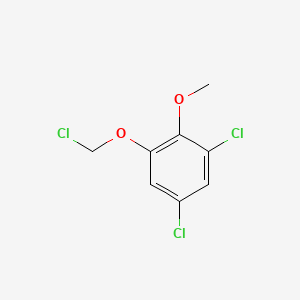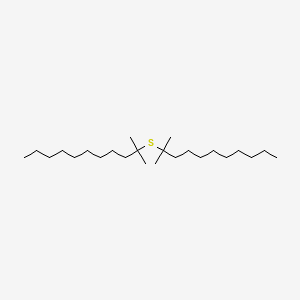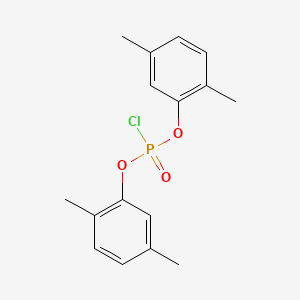
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is a chemical compound with the molecular formula C16H18ClO3P. It is known for its unique structure, which includes aromatic rings and a phosphonate group. This compound is used in various chemical reactions and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester can be synthesized through the reaction of phosphorus oxychloride (POCl3) with 2,5-dimethylphenol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphoric esters .
Applications De Recherche Scientifique
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric esters and amides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorochloridic acid, bis(2,5-dimethylphenyl) ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5-dimethylphenyl) phosphorochloridate: Similar in structure but with different substitution patterns on the aromatic rings.
Phosphorochloridic acid, bis(3,5-dimethylphenyl) ester: Another closely related compound with variations in the positions of the methyl groups on the phenyl rings.
Uniqueness
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required .
Propriétés
Numéro CAS |
58377-72-3 |
|---|---|
Formule moléculaire |
C16H18ClO3P |
Poids moléculaire |
324.74 g/mol |
Nom IUPAC |
2-[chloro-(2,5-dimethylphenoxy)phosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18ClO3P/c1-11-5-7-13(3)15(9-11)19-21(17,18)20-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
Clé InChI |
RGARJWLLEMKZPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




